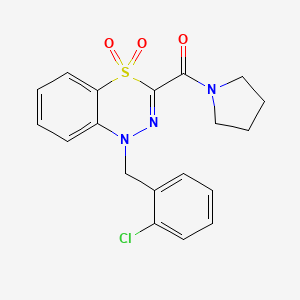

1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Description

This compound belongs to the benzothiadiazine class, characterized by a fused bicyclic system of benzene and thiadiazine rings. The substitution at the 1-position with a 2-chlorobenzyl group and at the 3-position with a pyrrolidinylcarbonyl moiety distinguishes it structurally and functionally. Benzothiadiazine derivatives are known for diverse biological activities, including antimicrobial and anti-inflammatory effects.

Properties

IUPAC Name |

[1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c20-15-8-2-1-7-14(15)13-23-16-9-3-4-10-17(16)27(25,26)18(21-23)19(24)22-11-5-6-12-22/h1-4,7-10H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKVPDDMXDCBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with various biological targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities.

Biological Activity

1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiadiazine core, which is known for its diverse pharmacological activities. The presence of the chlorobenzyl and pyrrolidinyl groups contributes to its bioactivity. The molecular formula is , with a molecular weight of approximately 325.8 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .

- Case Study : A derivative of benzothiadiazine was shown to inhibit cell proliferation and induce apoptosis in A549 cells at concentrations as low as 1 µM. The mechanism involved the downregulation of inflammatory cytokines like IL-6 and TNF-α, which are often overexpressed in tumors .

Neuroprotective Effects

The pyrrolidine moiety in the compound suggests potential neuroprotective properties. Pyrrolidine derivatives have been studied for their ability to mitigate neurotoxicity and promote neuronal survival under stress conditions. Research indicates that these compounds can modulate neurotransmitter systems, which may confer protective effects against neurodegenerative diseases .

Anticonvulsant Activity

Benzothiadiazine derivatives have also been evaluated for anticonvulsant activity. In experimental models, compounds with similar scaffolds exhibited significant efficacy in reducing seizure frequency and duration. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzothiadiazine ring could enhance anticonvulsant properties .

The biological activity of 1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione may involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways involving caspases.

- Modulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines, it may reduce tumor growth and enhance therapeutic outcomes in cancer treatments.

- Neurotransmitter Modulation : The pyrrolidine component may interact with neurotransmitter receptors, providing neuroprotective effects.

Comparative Biological Activity Table

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for several pharmacological properties:

- Antitumor Activity : Research indicates that derivatives of benzothiadiazine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

- Antidepressant Effects : Some studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.

- Antimicrobial Properties : Preliminary data show that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of benzothiadiazine derivatives highlighted that 1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce cell cycle arrest and apoptosis .

Case Study 2: Antidepressant Research

In a behavioral study on rodents, administration of the compound showed a significant reduction in depressive-like behaviors in the forced swim test. This effect was associated with increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting potential as an antidepressant agent .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-[(2-Chlorophenyl)methyl]-3-(Piperidine-1-Carbonyl)-4λ⁶,1,2-Benzothiadiazine-4,4(1H)-dione (M786-3001)

- Key Differences: Heterocyclic Substituent: Pyrrolidine (5-membered) vs. piperidine (6-membered). Physicochemical Properties:

- logP (3.226) and polar surface area (60.338 Ų) indicate moderate lipophilicity and hydrogen-bonding capacity .

- The target compound’s pyrrolidine group may slightly lower logP compared to piperidine due to reduced carbon content.

Pyrazole Derivatives (1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde)

- Structural Contrast: Pyrazole core vs. benzothiadiazine. Pyrazoles exhibit planar aromaticity, while benzothiadiazines have a non-planar, sulfonamide-containing bicyclic system.

- Biological Activity :

- Relevance : The chlorobenzyl group in the target compound may mimic electron-withdrawing effects, but the benzothiadiazine core could confer distinct target selectivity.

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b)

- Structural Features: Thiazolo-pyrimidine core with cyano and furyl substituents .

- Physicochemical Properties: Higher molecular weights (386–403 g/mol) and melting points (213–246°C) compared to benzothiadiazines. IR and NMR data confirm carbonyl and cyano groups, influencing solubility and reactivity.

- Synthesis : Vilsmeier-Haack and condensation reactions (yields ~57–68%) . Benzothiadiazines may require specialized sulfonylation steps.

Comparative Analysis Table

*Estimated based on structural analog M786-3001.

Research Implications and Gaps

- Activity Prediction : The target compound’s chlorobenzyl group may enhance membrane permeability, while the pyrrolidinylcarbonyl moiety could modulate enzyme interactions (e.g., cyclooxygenase inhibition).

- Synthetic Challenges : Benzothiadiazines require precise sulfonamide formation, contrasting with pyrazoles synthesized via Vilsmeier-Haack reactions .

- Data Limitations : Direct biological data for the target compound are absent; further studies on its antioxidant, antimicrobial, and anti-inflammatory profiles are needed.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4λ⁶,1,2-benzothiadiazine-4,4(1H)-dione, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step condensation and cyclization reactions. For example, analogous benzothiadiazine derivatives are synthesized via refluxing intermediates (e.g., thiouracil derivatives) with sodium ethoxide in absolute ethanol for 12 hours, followed by acidification to precipitate the product . Key factors affecting yield include:

- Catalyst choice : Sodium acetate in acetic anhydride/acetic acid mixtures improves cyclization efficiency .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene may reduce side reactions .

- Temperature control : Prolonged reflux (≥12 hours) ensures complete cyclization but may degrade heat-sensitive groups .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons and carbonyl signals. For example, the =CH proton in similar benzylidene derivatives appears at δ 7.94–8.01 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., CCDC-deposited structures) resolves stereochemistry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .

- Mass spectrometry : High-resolution MS (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) confirms molecular formula .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., melting points, IR stretches) between batches be resolved?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

- Thermal analysis : DSC/TGA identifies polymorphs (e.g., melting point variations of 243–246°C vs. 213–215°C in structurally similar compounds ).

- Recrystallization : Use solvent pairs like DMF/water to isolate pure crystalline forms .

- Vibrational spectroscopy : Compare IR carbonyl stretches (e.g., 1719 cm⁻¹ for pure samples vs. broadened peaks in impure batches ).

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity while minimizing confounding variables?

Methodological Answer: Adopt split-split-plot designs for multi-factor studies :

- Main plots : Test dose levels (e.g., 0.1–100 µM).

- Subplots : Compare administration routes (oral vs. intravenous).

- Sub-subplots : Assess time-dependent effects (acute vs. chronic exposure).

Use four replicates with 5–10 biological replicates per group to ensure statistical power .

Q. How can computational modeling predict ecological risks of metabolites or degradation byproducts?

Methodological Answer:

- QSAR models : Use tools like ACD/Labs Percepta to estimate logP and bioaccumulation potential .

- Environmental fate studies : Track abiotic transformations (hydrolysis, photolysis) under simulated conditions (pH 4–9, UV exposure) .

- Toxicity prediction : Apply ECOSAR to classify metabolites (e.g., chlorinated byproducts as "very toxic" to aquatic organisms ).

Q. What strategies reconcile low synthetic yields with high purity requirements for biological assays?

Methodological Answer:

- Chromatography : Use preparative HPLC with C18 columns (ACN/water gradients) to isolate >95% pure fractions .

- Yield-purity tradeoff : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to pyrrolidine carbonyl precursor) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.